1-(4-Methoxybenzyl)piperazin-2-one
Overview
Description
1-(4-Methoxybenzyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of a methoxybenzyl group in this compound enhances its chemical properties, making it a valuable intermediate in pharmaceutical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)piperazin-2-one can be achieved through various methods. One common approach involves the reaction of 4-methoxybenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the use of palladium-catalyzed cyclization reactions, which offer high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Substituted piperazines
Scientific Research Applications
1-(4-Methoxybenzyl)piperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)piperazin-2-one involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
1-(4-Methoxybenzyl)piperazin-2-one can be compared with other piperazine derivatives such as:
- 1-(4-Chlorobenzyl)piperazin-2-one
- 1-(4-Methylbenzyl)piperazin-2-one
- 1-(4-Fluorobenzyl)piperazin-2-one
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of a methoxy group in this compound makes it unique, as it can influence the compound’s solubility, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-10(3-5-11)9-14-7-6-13-8-12(14)15/h2-5,13H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWPWJJUTSFCHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCNCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602372 | |
Record name | 1-[(4-Methoxyphenyl)methyl]piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893747-38-1 | |
Record name | 1-[(4-Methoxyphenyl)methyl]piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.